![molecular formula C22H25N3O B2688928 1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 375350-33-7](/img/structure/B2688928.png)

1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

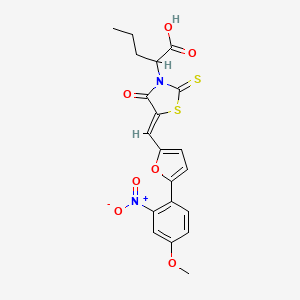

The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .

Synthesis Analysis

The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .Molecular Structure Analysis

The tolyl group in the compound is an aryl group, which is commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups .Chemical Reactions Analysis

Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, oxidation . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications

Selective σ-Receptor Ligands

Compounds resembling "1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]" have been studied for their affinity and selectivity towards σ1 and σ2 receptors, which are implicated in various neurological disorders and diseases. Research has demonstrated that specific structural modifications, such as the presence of a benzyl residue at the piperidine nitrogen atom and a methoxy group in a strategic position, can significantly enhance σ1-receptor affinity. This has led to the identification of highly potent and selective σ-receptor ligands, which hold promise for the development of new therapeutic agents targeting neurological conditions (Maier & Wünsch, 2002).

Antimicrobial and Anti-Inflammatory Activities

Spiro derivatives, including those with structural similarities to "1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]", have been evaluated for their antimicrobial and anti-inflammatory properties. Studies have identified compounds with notable antimicrobial activity against strains such as S. aureus, as well as those exhibiting anti-inflammatory effects superior to standard drugs like diclofenac. Additionally, certain derivatives have shown high antioxidant activity, highlighting their potential as multifunctional therapeutic agents (Mandzyuk et al., 2020).

Acetyl-CoA Carboxylase Inhibitors

Research into spirocyclic compounds, including piperidine-based derivatives, has led to the synthesis of novel acetyl-CoA carboxylase inhibitors. These compounds are of interest due to their potential applications in treating metabolic disorders. The development of such inhibitors involves complex synthetic routes that yield compounds capable of modulating the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis. This research avenue offers insights into the design of new drugs aimed at metabolic diseases and conditions related to lipid metabolism (Huard et al., 2012).

properties

IUPAC Name |

1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-16-7-9-17(10-8-16)19-15-20-18-5-3-4-6-21(18)26-22(25(20)23-19)11-13-24(2)14-12-22/h3-10,20H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNVHZHWEDIPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B2688847.png)

![3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2688848.png)

![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)

![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)

![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)